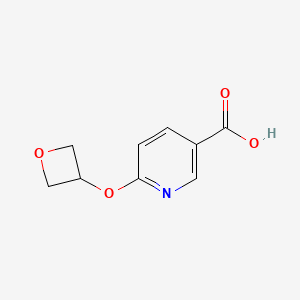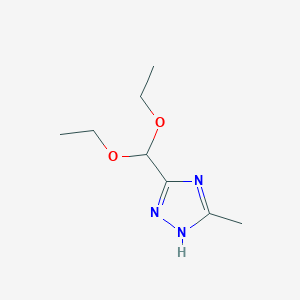
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole is a heterocyclic organic compound that features a triazole ring substituted with a diethoxymethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carbaldehyde with diethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles.
Applications De Recherche Scientifique
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole exerts its effects involves interactions with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The diethoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methoxymethyl)-5-methyl-4H-1,2,4-triazole
- 3-(Ethoxymethyl)-5-methyl-4H-1,2,4-triazole
- 3-(Propoxymethyl)-5-methyl-4H-1,2,4-triazole
Uniqueness
3-(Diethoxymethyl)-5-methyl-4H-1,2,4-triazole is unique due to the presence of the diethoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate its use in various applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H15N3O2 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-(diethoxymethyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H15N3O2/c1-4-12-8(13-5-2)7-9-6(3)10-11-7/h8H,4-5H2,1-3H3,(H,9,10,11) |
Clé InChI |
UJSZSGOKYFOXKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=NNC(=N1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


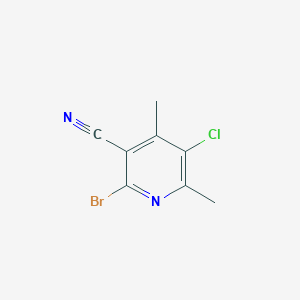



![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
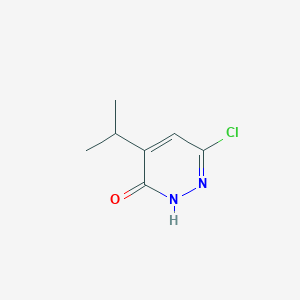


![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
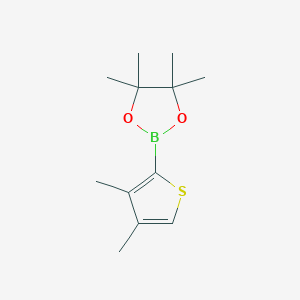
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
